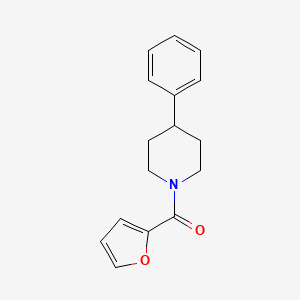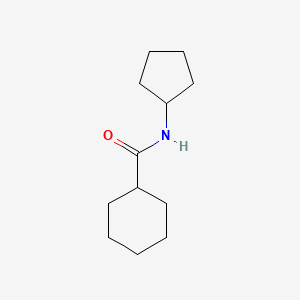
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide (also known as ADBAC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of adamantane, a bicyclic hydrocarbon that is widely used in the synthesis of drugs and other organic compounds.
Mechanism of Action
The mechanism of action of ADBAC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. ADBAC has also been shown to disrupt the structure of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
ADBAC has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that ADBAC can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial biofilms. However, high concentrations of ADBAC can also cause cytotoxicity and damage to healthy cells.
Advantages and Limitations for Lab Experiments
ADBAC has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low cost. However, ADBAC also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the research on ADBAC, including:
1. Development of novel ADBAC derivatives with improved properties and lower toxicity.
2. Investigation of the mechanism of action of ADBAC at the molecular level.
3. Evaluation of the potential applications of ADBAC in the treatment of various diseases, including viral infections and cancer.
4. Exploration of the use of ADBAC as a surfactant for the removal of pollutants from water.
5. Investigation of the potential environmental impacts of ADBAC and its derivatives.
In conclusion, ADBAC is a promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine, materials science, and environmental science.
Synthesis Methods
The synthesis of ADBAC involves the reaction of 4-acetylbenzoic acid with 3,5-dimethyladamantane-1-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
ADBAC has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, ADBAC has been shown to exhibit antiviral, antibacterial, and anticancer properties. In materials science, ADBAC has been used as a building block for the synthesis of novel organic materials with unique properties. In environmental science, ADBAC has been used as a surfactant for the removal of pollutants from water.
properties
IUPAC Name |
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-14(23)16-4-6-17(7-5-16)18(24)22-21-10-15-8-19(2,12-21)11-20(3,9-15)13-21/h4-7,15H,8-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMVHMHMJOXXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC23CC4CC(C2)(CC(C4)(C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3,5-dimethyl-1-adamantyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)
![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)
![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)





![1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7558245.png)
![N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)

![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)
![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)